5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide: is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxamide group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group: This step involves the reaction of the pyrimidine intermediate with a thiol compound under suitable conditions.
Formation of the Carboxamide Group: This can be achieved through the reaction of the intermediate with an amine or ammonia.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials.
- Investigated for its potential in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 4-Chloro-N-(4-methylphenyl)pyrimidine-2-carboxamide
- 5-Chloro-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- N-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
Uniqueness:
- The presence of both the chlorine atom and the sulfanyl group in the same molecule provides unique reactivity and potential for diverse applications.
- The combination of these functional groups in the pyrimidine ring system is relatively rare, making this compound a valuable subject for research and development.
Properties
Molecular Formula |
C20H18ClN3OS |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
5-chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-3-7-15(8-4-13)12-26-20-22-11-17(21)18(24-20)19(25)23-16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
OILDEYOPZFTSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C)Cl |
Origin of Product |
United States |
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